3-Chlorobenzenesulfonyl chloride is an organic compound with the molecular formula C₆H₄Cl₂O₂S. It features a chlorobenzene ring substituted with a sulfonyl chloride group at the meta position. This compound is characterized by its distinct chemical structure, which includes a sulfonyl group (–SO₂Cl) attached to a chlorinated benzene ring. The presence of chlorine in the meta position enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
3-Chlorobenzenesulfonyl chloride appears as a colorless to pale yellow liquid and has a melting point of approximately 21 °C and a boiling point ranging from 102 to 104 °C at 1 mmHg. Its density is about 1.499 g/cm³, and it is soluble in organic solvents such as dichloromethane and chloroform, but insoluble in water .
3-Cl-BsCl is a corrosive and irritating compound. It can cause skin burns, eye damage, and respiratory irritation upon contact or inhalation. It is also suspected to be a carcinogen.
-Chlorobenzenesulfonyl chloride is a valuable reagent in organic synthesis, particularly for the introduction of the 3-chlorobenzenesulfonyl group (-SO₂-C₆H₄-Cl-3) onto organic molecules. This functional group can be used for various purposes, including:
-Chlorobenzenesulfonyl chloride has been explored in medicinal chemistry for the development of new drugs. The 3-chlorobenzenesulfonyl group can be incorporated into drug molecules to:
-Chlorobenzenesulfonyl chloride is finding applications in material science for the synthesis of functional materials. The 3-chlorobenzenesulfonyl group can be incorporated into polymers, nanoparticles, and other materials to:
3-Chlorobenzenesulfonyl chloride primarily participates in nucleophilic substitution reactions. In these reactions, nucleophiles can displace the chloride ion (Cl⁻), leading to the formation of new compounds. Common nucleophiles include amines, alcohols, and thiols, which can react with the sulfonyl chloride to produce sulfonamides, sulfonates, or other derivatives .
Other notable reactions include:
3-Chlorobenzenesulfonyl chloride can be synthesized through several methods:
3-Chlorobenzenesulfonyl chloride finds applications in various fields:
Several compounds share structural similarities with 3-chlorobenzenesulfonyl chloride. Here are some comparable compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzenesulfonyl chloride | Sulfonyl group attached to benzene | More stable; less reactive than chlorinated variants |
| 4-Chlorobenzenesulfonyl chloride | Chlorine at para position | Different reactivity profile due to substitution pattern |
| 2-Chlorobenzenesulfonyl chloride | Chlorine at ortho position | Can exhibit different electrophilic properties |
| Sulfamide derivatives | Contains sulfonamide functional groups | Often used in medicinal chemistry |
3-Chlorobenzenesulfonyl chloride is unique due to its specific chlorination pattern and reactivity profile, which allows for versatile applications in organic synthesis not typically found in non-chlorinated analogs or those with different substitution patterns .
3-Chlorobenzenesulfonyl chloride exhibits well-defined phase transition characteristics that are consistent across multiple experimental measurements. The compound demonstrates a relatively low melting point of 21°C [1] [2] [3] [4] [5] [6] [7] [8] [9], indicating that it exists as a liquid under standard laboratory conditions. This low melting point is attributed to the molecular structure where the electron-withdrawing chlorine substituent and sulfonyl chloride group create moderate intermolecular forces without extensive hydrogen bonding networks.
The boiling point behavior of 3-chlorobenzenesulfonyl chloride shows significant pressure dependence, which is characteristic of organic compounds with polar functional groups. At standard atmospheric pressure (760 mmHg), the compound boils at 295.2±23.0°C [1], while under reduced pressure conditions of 1 mmHg, the boiling point decreases dramatically to 102-104°C [2] [3] [4] [5] [6] [7] [8] [9]. This substantial reduction in boiling point under vacuum conditions demonstrates the compound's suitability for distillation purification methods and indicates moderate volatility characteristics.
The phase transition thermodynamics, calculated using Joback group contribution methods, provide additional insights into the compound's behavior. The enthalpy of fusion is calculated as 24.72 kJ/mol [10], which is consistent with the observed melting point and suggests moderate intermolecular interactions in the solid state. The enthalpy of vaporization is calculated as 59.29 kJ/mol [10], indicating that the compound requires considerable energy input for phase transition from liquid to gas phase.
The vapor pressure of 3-chlorobenzenesulfonyl chloride at 25°C is reported as 0.00273 mmHg [11] [12], classifying it as a compound with low volatility under ambient conditions. This low vapor pressure is consistent with the compound's molecular structure, where the presence of the sulfonyl chloride group (–SO₂Cl) and the chlorine substituent on the benzene ring create significant intermolecular attractions.
The volatility characteristics indicate that 3-chlorobenzenesulfonyl chloride has limited tendency to evaporate at room temperature, which has important implications for both handling safety and storage considerations. The compound's low vapor pressure contributes to its stability during storage and processing, although it remains moisture-sensitive due to the reactive nature of the sulfonyl chloride group [2] [5] [9].
Critical property calculations provide additional thermodynamic insights. The critical temperature is calculated as 714.16 K (440.84°C) [10], while the critical pressure is 5123.98 kPa [10]. These values indicate that the compound requires substantial temperature and pressure conditions to reach its critical point, consistent with its molecular structure and intermolecular forces.
3-Chlorobenzenesulfonyl chloride demonstrates selective solubility patterns that reflect its polar, yet hydrophobic nature. The compound is readily soluble in a variety of organic solvents, including dichloromethane, chloroform, and acetone [14]. This solubility pattern is consistent with the compound's molecular polarity and the presence of both polar (sulfonyl chloride) and nonpolar (chlorobenzene) structural components.
The compound exhibits complete incompatibility with water, undergoing rapid hydrolysis rather than dissolution [1] . This reactivity with water results in the formation of hydrochloric acid and the corresponding sulfonic acid, making the compound unsuitable for aqueous solution applications. The hydrolysis reaction is: C₆H₄ClSO₂Cl + H₂O → C₆H₄ClSO₂OH + HCl
The solubility in chlorinated solvents such as dichloromethane and chloroform is particularly notable, as these solvents provide an appropriate polarity match for the compound's molecular structure. The solubility in acetone further demonstrates the compound's compatibility with polar aprotic solvents, which can effectively solvate the polarized sulfonyl chloride group without undergoing nucleophilic attack.
The dielectric properties of 3-chlorobenzenesulfonyl chloride reflect its molecular structure and electronic characteristics. Related compounds in the chlorobenzenesulfonyl chloride family, such as 4-chlorobenzenesulfonyl chloride, exhibit dipole moments of approximately 3.23 Debye [15], indicating significant molecular polarity. The presence of the electron-withdrawing chlorine substituent in the meta position and the highly polar sulfonyl chloride group contributes to the compound's substantial dipole moment.
The polarizability of the compound is influenced by the benzene ring's π-electron system and the presence of the chlorine substituent. The chlorine atom provides both inductive and mesomeric effects, with the inductive effect being predominant due to its electronegativity. This results in a polarized molecular structure where the sulfonyl chloride group serves as a strong electron-withdrawing center.
The compound's dielectric behavior in solution is characterized by its ability to interact with polar solvents through dipole-dipole interactions and van der Waals forces. The refractive index of 1.568-1.569 [2] [4] [5] [8] [9] provides additional evidence of the compound's polarizability, as this value is higher than typical aliphatic compounds but consistent with substituted aromatic systems.
The surface properties of 3-chlorobenzenesulfonyl chloride are influenced by its molecular structure and intermolecular interactions. The compound's density of 1.499 g/mL at 25°C [1] [2] [3] [4] [5] [6] [7] [8] [9] indicates a compact molecular arrangement in the liquid state, which is consistent with effective intermolecular packing facilitated by the polar sulfonyl chloride group and the planar benzene ring structure.
The bulk material properties demonstrate the compound's characteristics as a polar organic liquid. The flash point of >110°C (230°F) [2] [16] [6] [7] [8] indicates moderate thermal stability, although the compound requires careful handling due to its corrosive nature and tendency to release hydrogen chloride upon decomposition or hydrolysis.
The compound's surface tension properties, while not directly measured in the available literature, can be inferred from its molecular structure and solubility behavior. The presence of the polar sulfonyl chloride group likely contributes to elevated surface tension compared to simple aromatic hydrocarbons, facilitating its interaction with polar surfaces and solvents.
The bulk material exhibits moisture sensitivity [2] [5] [9], requiring storage under inert atmospheric conditions to prevent hydrolysis and decomposition. This sensitivity is a direct consequence of the reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions with water and other nucleophiles.
Corrosive